

Navigating the Safety Profile of Tert-butyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl methanesulfonate*

Cat. No.: B095192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl methanesulfonate, a key reagent in organic synthesis, necessitates a thorough understanding of its safety and handling protocols. This technical guide provides an in-depth overview of its hazard profile, physicochemical properties, and recommended safety procedures to ensure its safe use in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and a visual representation of safety workflows.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **tert-butyl methanesulfonate**, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O ₃ S	--INVALID-LINK--
Molecular Weight	152.21 g/mol	--INVALID-LINK--
Boiling Point	228.7 °C at 760 mmHg	iChemical
Density	1.098 g/cm ³	iChemical
Vapor Pressure	0.109 mmHg at 25 °C	iChemical
Flash Point	92.1 °C	iChemical

Table 2: Toxicological Data

Parameter	Value	Species	Method	Source(s)
Acute Oral Toxicity (LD50)	Harmful if swallowed	Not specified	GHS Classification	--INVALID-LINK--
Skin Corrosion/Irritation	Causes severe skin burns	Not specified	GHS Classification	--INVALID-LINK--
Serious Eye Damage/Irritation	Causes serious eye damage	Not specified	GHS Classification	--INVALID-LINK--
Germ Cell Mutagenicity	Suspected of causing genetic defects	Not specified	GHS Classification	--INVALID-LINK--
Carcinogenicity	Suspected of causing cancer	Not specified	GHS Classification	--INVALID-LINK--

GHS Hazard and Precautionary Statements

Tert-butyl methanesulfonate is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

- H302: Harmful if swallowed.

- H314: Causes severe skin burns and eye damage.
- H341: Suspected of causing genetic defects.
- H351: Suspected of causing cancer.

Appropriate precautionary measures must be taken to minimize exposure and risk.

Experimental Protocols

While specific experimental reports for **tert-butyl methanesulfonate** were not available, the toxicological and physical hazard data presented are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The likely protocols are detailed below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used with a limited number of animals. The method uses defined doses and the results are interpreted based on the number of mortalities and moribund animals.

Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.
- **Housing and Fasting:** Animals are caged individually and fasted (food, but not water) overnight before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is generally kept low.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems,

and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.

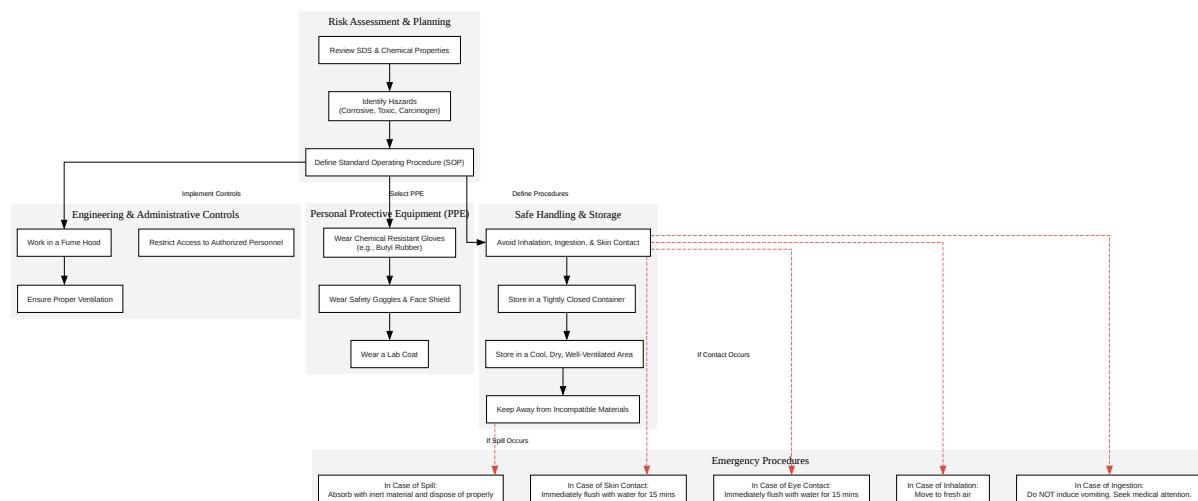
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The corrosive potential is determined by the resulting cell viability.

Methodology:

- **Test System:** A commercially available RhE model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.
- **Application of Test Substance:** The test substance is applied directly to the surface of the RhE tissue.
- **Exposure and Incubation:** The tissue is exposed to the substance for a defined period, after which it is rinsed and incubated.
- **Viability Assessment:** Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.
- **Data Interpretation:** The reduction in cell viability compared to negative controls is used to classify the substance's corrosive potential.

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of flammable liquids.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)


Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Methodology:

- **Apparatus:** A Pensky-Martens closed cup tester is used.
- **Sample Preparation:** The test cup is filled with the sample to a specified level.
- **Heating and Stirring:** The sample is heated at a slow, constant rate while being stirred.
- **Ignition Source Application:** At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the cup.
- **Flash Point Determination:** The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[\[2\]](#)

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of **tert-butyl methanesulfonate**, from initial risk assessment to emergency response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [downloads.regulations.gov](https://www.downloads.regulations.gov) [downloads.regulations.gov]
- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 3. ptplab.net [ptplab.net]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- To cite this document: BenchChem. [Navigating the Safety Profile of Tert-butyl Methanesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095192#tert-butyl-methanesulfonate-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com